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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels,
specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels play a crucial role
in regulating neuronal excitability, including the generation of burst firing in various neuronal
populations. This document provides detailed application notes and electrophysiology protocols
for characterizing the effects of ML218 hydrochloride on neurons, with a focus on whole-cell
patch-clamp recordings in brain slices.

Data Presentation
Quantitative Effects of ML218 on Neuronal Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of
ML218 on T-type calcium channels and associated neuronal firing properties.
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Parameter Value Cell Type Reference
ICs0 (Cav3.2) 310 nM Recombinant [1112]
ICso (Cav3.3) 270 nM Recombinant [1][2]
Working Subthalamic Nucleus

: 3uM [3]
Concentration (STN) Neurons

T-type Ca?* Current

o ~45% STN Neurons [3]
Inhibition
Low Threshold Spike
(LTS) Amplitude >50% STN Neurons [3]
Inhibition
Rebound Burst
>60% STN Neurons [3]

Activity Depression

Experimental Protocols
Rodent Brain Slice Preparation for Electrophysiology

This protocol describes the preparation of acute brain slices from rodents for subsequent
electrophysiological recordings.

Materials:

e Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
» Small animal guillotine or surgical scissors

o Dissection tools (forceps, scissors, spatula)

e Vibrating microtome (vibratome)

o Cyanoacrylate glue

o Carbogen gas (95% Oz, 5% CO2)

 |ce-cold slicing solution (see composition below)
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« Atrtificial cerebrospinal fluid (aCSF) (see composition below)
e Recovery chamber
Solutions:
« Slicing Solution (ice-cold):

o Sucrose: 210 mM

o KCI: 2.5 mM

o NaH2POa4: 1.25 mM

o NaHCOs: 26 mM

o Glucose: 10 mM

o MgClz: 7 mM

o CaCl2: 0.5 mM

o Continuously bubbled with carbogen gas.
o Atrtificial Cerebrospinal Fluid (aCSF):

o NaCl: 124 mM

o KCI: 2.5 mM

o NaH2POa4: 1.25 mM

o NaHCOs: 26 mM

o Glucose: 10 mM

o MgClz: 1 mM

o CaCl2: 2 mM
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o Continuously bubbled with carbogen gas.

Procedure:

Anesthetize the rodent according to approved institutional animal care and use committee
(IACUC) protocaols.

e Once deeply anesthetized, rapidly decapitate the animal.

e Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.

o Trim the brain to obtain the desired region of interest (e.g., the subthalamic nucleus).
¢ Glue the trimmed brain block onto the vibratome stage.

o Submerge the stage in the ice-cold, carbogenated slicing solution.

o Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 um).

o Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at
least 30 minutes.

« After the initial recovery period, maintain the slices at room temperature in carbogenated
aCSF until recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings
to investigate the effects of ML218 hydrochloride.

Materials:

Patch-clamp amplifier and data acquisition system

Microscope with differential interference contrast (DIC) optics

Micromanipulator

Borosilicate glass capillaries for patch pipettes
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o Pipette puller
e Recording chamber with perfusion system
e ML218 hydrochloride stock solution (e.g., 10 mM in DMSO)
Solutions:
o External Solution (aCSF): Same as the aCSF for slice recovery.
« Internal Solution (for T-type Ca2* current recording):
o Cs-Methanesulfonate: 120 mM
o HEPES: 10 mM
o EGTA: 10 mM
o MgClz: 2 mM
o Naz-ATP: 4 mM
o Na-GTP: 0.3 mM
o Adjust pH to 7.3 with CsOH.
« Internal Solution (for current-clamp recording):
o K-Gluconate: 135 mM
o KCI: 5 mM
o HEPES: 10 mM
o EGTA: 0.5 mM
o Mg-ATP: 2 mM

o Na-GTP: 0.2 mM
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o Naz-Phosphocreatine: 4 mM
o Adjust pH to 7.25 with KOH.
Procedure:
A. Voltage-Clamp Protocol to Measure T-type Ca2* Currents:

o Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated
aCSF.

« |dentify target neurons (e.g., in the STN) using the microscope.

o Pull patch pipettes with a resistance of 3-6 MQ and fill with the Cs-based internal solution.
e Approach a neuron and form a gigaohm seal (>1 GQ).

» Rupture the membrane to achieve the whole-cell configuration.

e Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-
type calcium channels.

e Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV
increments) to elicit T-type currents.

» Establish a stable baseline recording of the T-type Ca?* current.

» Bath-apply ML218 hydrochloride at the desired concentration (e.g., 3 pM) and record the
current for several minutes to observe the inhibitory effect.[3]

e Wash out the drug by perfusing with aCSF to observe any reversal of the effect.
B. Current-Clamp Protocol to Measure Low Threshold Spike (LTS) and Rebound Burst Activity:

o Follow steps 1-5 from the voltage-clamp protocol, but use the K-Gluconate-based internal
solution.

o Switch to current-clamp mode and record the resting membrane potential.
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e To elicit an LTS, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) to
deinactivate T-type channels, followed by a return to the resting potential. The subsequent
depolarization is the LTS.

 To elicit rebound burst firing, inject a hyperpolarizing current pulse followed by a small
depolarizing current pulse (e.g., +20 pA).[3]

e Record baseline LTS and rebound burst activity.

» Bath-apply ML218 hydrochloride (e.g., 3 uM) and record the changes in LTS amplitude and
the number of spikes in the rebound burst.[3]

Perform a washout to observe potential recovery.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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